N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
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Overview
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including thiadiazole, thienopyrimidine, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling to form the final product.
Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by reacting ethylsulfanyl acetic acid with thiosemicarbazide under acidic conditions.
Preparation of Thienopyrimidine Intermediate: The thienopyrimidine ring is synthesized by reacting 2-methoxyethylamine with a suitable thieno[3,2-D]pyrimidine precursor.
Coupling Reaction: The final step involves coupling the thiadiazole and thienopyrimidine intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and methoxyethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted acetamides and thienopyrimidines
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its unique structure.
Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and thienopyrimidine moieties. These interactions may inhibit or modulate the activity of these targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
- **N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
Uniqueness
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethylsulfanyl group, in particular, may influence its solubility, stability, and interaction with molecular targets.
Properties
Molecular Formula |
C15H19N5O3S4 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H19N5O3S4/c1-3-24-15-19-18-13(27-15)17-10(21)8-26-14-16-9-4-7-25-11(9)12(22)20(14)5-6-23-2/h3-8H2,1-2H3,(H,17,18,21) |
InChI Key |
LYVJDFLKOCRYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
Origin of Product |
United States |
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